molecular formula C12H13BrO2 B13078811 1-(4-Bromophenyl)-2-methylcyclobutane-1-carboxylic acid

1-(4-Bromophenyl)-2-methylcyclobutane-1-carboxylic acid

Cat. No.: B13078811
M. Wt: 269.13 g/mol
InChI Key: JLGVKWDFSWIJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-2-methylcyclobutane-1-carboxylic acid is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a cyclobutane ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-methylcyclobutane-1-carboxylic acid typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring is formed through a cyclization reaction, which can be facilitated by various catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-2-methylcyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromophenyl)-2-methylcyclobutane-1-carboxylic acid is unique due to the presence of both a cyclobutane ring and a carboxylic acid group, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

1-(4-bromophenyl)-2-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H13BrO2/c1-8-6-7-12(8,11(14)15)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,15)

InChI Key

JLGVKWDFSWIJTK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(C2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.